2-cloro-N-cianobenzamida

Descripción general

Descripción

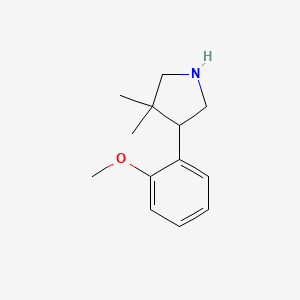

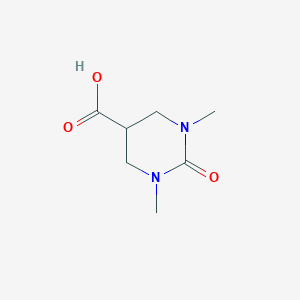

2-chloro-N-cyanobenzamide is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .

Synthesis Analysis

The synthesis of cyanoacetamides like 2-chloro-N-cyanobenzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The InChI code for 2-chloro-N-cyanobenzamide is 1S/C8H5ClN2O/c9-7-4-2-1-3-6 (7)8 (12)11-5-10/h1-4H, (H,11,12) .Aplicaciones Científicas De Investigación

Bloques de construcción en química

“2-cloro-N-cianobenzamida” se utiliza como bloque de construcción en química . Está disponible para investigación científica en MilliporeSigma . Los bloques de construcción son compuestos que se utilizan como materiales de partida en la síntesis de moléculas más complejas.

Química analítica

Este compuesto puede utilizarse en química analítica . La química analítica implica la determinación cualitativa y cuantitativa de los componentes químicos de las sustancias.

Cultivo celular y análisis

“this compound” podría utilizarse en el cultivo y análisis celular . El cultivo celular es un método fundamental en las ciencias de la vida, que se utiliza para estudiar la fisiología de las células, el desarrollo de fármacos y la progresión de las enfermedades.

Genómica

Podría utilizarse en genómica, que es el estudio del complemento genético completo de un organismo (el genoma) .

Ciencia e ingeniería de materiales

Este compuesto puede tener aplicaciones en ciencia e ingeniería de materiales, incluida la bioimpresión 3D y la impresión 3D .

Fabricación farmacéutica y biofarmacéutica

“this compound” podría utilizarse en la fabricación de productos farmacéuticos y biofarmacéuticos .

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-cyanobenzamide is the fungal plasma membrane, specifically the ergosterol component . Ergosterol is a crucial component of fungal cell membranes, playing a role similar to cholesterol in animal cells. It is involved in maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

2-chloro-N-cyanobenzamide interacts with its target, ergosterol, on the fungal plasma membrane . This interaction likely disrupts the structure and function of the membrane, leading to changes in the cell’s viability. Additionally, 2-chloro-N-cyanobenzamide may inhibit DNA synthesis through the inhibition of thymidylate synthase . Thymidylate synthase is an enzyme that plays a key role in DNA replication and repair, and its inhibition can lead to cell death.

Biochemical Pathways

The compound’s interaction with ergosterol and potential inhibition of thymidylate synthase suggest that it may affect pathways related to cell membrane integrity and dna synthesis . The disruption of these pathways can lead to cell death, particularly in fungi.

Pharmacokinetics

The compound’s molecular weight of 18059 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of 2-chloro-N-cyanobenzamide results in antifungal activity against strains of Aspergillus flavus . This is likely due to the compound’s disruption of the fungal cell membrane and potential inhibition of DNA synthesis, leading to cell death .

Análisis Bioquímico

Biochemical Properties

2-Chloro-N-cyanobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenosine deaminase, an enzyme involved in purine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of 2-chloro-N-cyanobenzamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes . This compound can also alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-chloro-N-cyanobenzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit adenosine deaminase, resulting in the accumulation of adenosine and its derivatives . This inhibition can affect cellular metabolism and signaling pathways, ultimately influencing cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-cyanobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-cyanobenzamide remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-chloro-N-cyanobenzamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

2-Chloro-N-cyanobenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with adenosine deaminase affects the purine metabolism pathway . These interactions can lead to changes in the levels of various metabolites, influencing cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of 2-chloro-N-cyanobenzamide within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 2-chloro-N-cyanobenzamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and other biomolecules to modulate cellular processes.

Propiedades

IUPAC Name |

2-chloro-N-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)11-5-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZRCSGIGOMCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B1470400.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)